9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid
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Overview
Description
9-Prop-2-enoyl-3-oxa-9-azaspiro[55]undecane-11-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a linear precursor to form the spirocyclic structure.
Introduction of functional groups: Functional groups such as the prop-2-enoyl and carboxylic acid groups are introduced through various organic reactions, including acylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(prop-2-enoyl)-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid
- 3-oxa-9-azaspiro[5.5]undecane
Uniqueness
9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid is unique due to its specific functional groups and spirocyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
9-prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-11(15)14-6-3-13(4-7-18-8-5-13)10(9-14)12(16)17/h2,10H,1,3-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZICVKLALULJJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CCOCC2)C(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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